4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex heterocyclic compound that features both oxazole and pyrido[2,3-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the construction of the pyrido[2,3-d]pyrimidine core. The final step involves the coupling of these two moieties with morpholine under specific reaction conditions.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Pyrido[2,3-d]pyrimidine Core Formation: This core can be synthesized via a condensation reaction between a pyridine derivative and a suitable amidine.
Coupling with Morpholine: The final step involves the coupling of the oxazole and pyrido[2,3-d]pyrimidine intermediates with morpholine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of oxazole N-oxide derivatives.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like oxaprozin and mubritinib, which also contain the oxazole ring.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine, which share a similar core structure.
Uniqueness
4-[8-(1,2-oxazole-5-carbonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is unique due to its combination of oxazole and pyrido[2,3-d]pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(12-3-4-17-23-12)20-5-1-2-11-10-16-15(18-13(11)20)19-6-8-22-9-7-19/h3-4,10H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAFZQYITRCYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=NO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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